Hepsulfam

Description

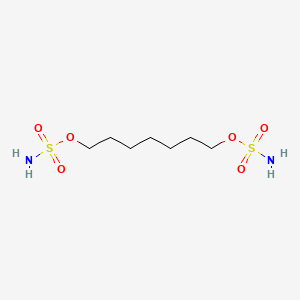

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-sulfamoyloxyheptyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJWDOZNKBUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242619 | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |

| Record name | HEPSULFAM | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96892-57-8 | |

| Record name | Hepsulfam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepsulfam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hepsulfam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPSULFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hepsulfam's Mechanism of Action in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepsulfam (1,7-heptanediol disulfamate, NSC 329680) is a bifunctional alkylating agent with demonstrated cytotoxic activity against various leukemia cell lines and primary leukemic cells. Structurally similar to busulfan, this compound exhibits a distinct and more potent mechanism of action primarily driven by its ability to induce significant levels of DNA interstrand cross-links, a hallmark of its antineoplastic effect. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's efficacy in leukemia cells, detailing its interaction with DNA, the resultant cellular damage, and the downstream consequences leading to cell death. The information presented herein is a synthesis of key findings from preclinical research, offering a comprehensive resource for professionals in oncology drug development.

Core Mechanism: DNA Alkylation and Cross-Linking

This compound's primary mode of action is the alkylation of DNA, leading to the formation of covalent bonds with nucleophilic sites on DNA bases. This interaction results in the generation of various DNA lesions, most notably DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs).

Guanine Alkylation

The initial step in this compound's interaction with DNA is monofunctional alkylation, with the N7 position of guanine being the major site of attack[1]. This is a characteristic shared with its analog, busulfan.

Formation of DNA Interstrand and DNA-Protein Cross-Links

Following monofunctional alkylation, the second reactive sulfamate group of this compound can react with another nucleophilic site, leading to the formation of cross-links. A critical distinction between this compound and busulfan lies in the nature and extent of these cross-links. This compound is a potent inducer of DNA interstrand cross-links in leukemia cells, a type of damage that is particularly cytotoxic as it prevents the separation of DNA strands, thereby blocking replication and transcription[2][3][4][5]. In contrast, busulfan produces very few or no DNA interstrand cross-links in the same cell lines.

Both this compound and busulfan are capable of inducing DNA-protein cross-links. However, the formation of DNA interstrand cross-links is considered the key lesion responsible for the superior cytotoxic potency of this compound. The peak of DNA interstrand cross-link formation is notably delayed, occurring approximately 6 to 12 hours after a 2-hour drug exposure in L1210 leukemia cells.

dot```dot graph Hepsulfam_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

This compound [label="this compound", fillcolor="#4285F4"]; DNA [label="Nuclear DNA", fillcolor="#34A853"]; Guanine [label="Guanine (N7)", fillcolor="#FBBC05", fontcolor="#202124"]; Monoalkylation [label="Monofunctional\nAlkylation", fillcolor="#EA4335"]; ICL [label="DNA Interstrand\nCross-link", fillcolor="#EA4335"]; DPC [label="DNA-Protein\nCross-link", fillcolor="#EA4335"]; CellDeath [label="Cell Cycle Arrest\n&\nApoptosis", fillcolor="#202124"];

This compound -> Monoalkylation [label="Enters Nucleus"]; DNA -> Guanine [style=dotted, arrowhead=none]; Monoalkylation -> Guanine; Monoalkylation -> ICL [label="Bifunctional Alkylation"]; Monoalkylation -> DPC [label="Reaction with\nNuclear Proteins"]; ICL -> CellDeath; DPC -> CellDeath; }

Caption: Postulated apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound.

Colony-Forming Unit (CFU) Assay for Cytotoxicity

This assay determines the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.

-

Cell Preparation: Leukemia cell lines (L1210, HL-60, K562) or mononuclear cells isolated from CML patient peripheral blood or bone marrow are suspended in an appropriate culture medium.

-

Drug Exposure: Cells are incubated with varying concentrations of this compound or busulfan for a defined period, typically 2 hours at 37°C.

-

Washing: Following drug exposure, cells are washed twice with drug-free medium to remove the compound.

-

Plating: A specific number of cells (e.g., 1 x 10^5 cells/mL) are plated in a semi-solid medium, such as methylcellulose, containing appropriate growth factors to support colony formation.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Colony Counting: Colonies, defined as aggregates of 50 or more cells, are counted using an inverted microscope.

-

Data Analysis: The number of colonies in treated samples is expressed as a percentage of the number of colonies in untreated control samples. The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is then determined.

Alkaline Elution Assay for DNA Cross-Linking

This technique is used to measure DNA strand breaks and cross-links. The rate at which single-stranded DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA cross-links retard elution.

-

Cell Labeling and Treatment: Cells are pre-labeled with a radioactive DNA precursor, such as [¹⁴C]thymidine or [³H]thymidine, for approximately 24 hours. The labeled cells are then treated with this compound or busulfan.

-

Cell Lysis: A known number of cells are deposited onto a polyvinylchloride filter and lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to release the DNA.

-

DNA Elution: The DNA is eluted from the filter with a tetrapropylammonium hydroxide solution at a pH of 12.1. The elution is performed in the dark to prevent light-induced DNA damage.

-

Fraction Collection: Fractions of the eluate are collected at regular intervals.

-

Quantification: The amount of radioactivity in each fraction and on the filter is determined by liquid scintillation counting.

-

Calculation of Cross-Linking: To specifically measure interstrand cross-links, the assay is performed on cells that have been irradiated with a known dose of gamma rays to introduce a defined number of single-strand breaks. The reduction in the elution rate of DNA from drug-treated, irradiated cells compared to irradiated control cells is a measure of the frequency of interstrand cross-links. DNA-protein cross-links are quantified by the amount of radiolabeled protein retained on the filter with the DNA.

Conclusion

This compound's mechanism of action in leukemia cells is characterized by its efficient induction of DNA interstrand cross-links, a key molecular lesion that distinguishes it from its structural analog, busulfan. This potent DNA-damaging activity leads to profound cytotoxicity in a range of leukemia cell lines and primary patient cells. The resulting cellular response, likely involving the activation of the DNA damage response pathway, cell cycle arrest at the G2/M checkpoint, and subsequent induction of apoptosis, underscores its potential as an effective antileukemic agent. Further investigation into the specific downstream signaling pathways activated by this compound will provide a more complete understanding of its mechanism and may inform the development of rational combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro studies on the mechanism of action of this compound in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepsulfam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Hepsulfam (1,7-heptanediol-bis-sulfamate, NSC 329680) is a chemical analog of the alkylating agent busulfan. It was developed as part of a broader effort to synthesize compounds with improved antitumor efficacy compared to existing therapies.[1] Preclinical studies demonstrated that this compound possesses a wider range of antineoplastic activity than busulfan.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and data that have defined our understanding of this compound. While initially showing promise, this compound's development was ultimately discontinued.[3]

Discovery and Development

This compound was developed as an analog of busulfan, an agent primarily used in the treatment of chronic myelogenous leukemia.[3] The rationale behind its development was to create a compound with a broader spectrum of anticancer activity. The National Cancer Institute (NCI) was instrumental in the development and clinical evaluation of this compound, designating it with the NSC number 329680.[1] Phase I clinical trials were initiated by the NCI to determine the drug's safety, toxicity, and maximum tolerated dose.

Chemical Synthesis

The synthesis of this compound involves a two-step process starting from the commercially available precursor, 1,7-heptanediol. The first step is the synthesis of 1,7-heptanediol, followed by the sulfamoylation of the diol to yield this compound.

Synthesis of 1,7-Heptanediol

A common method for the synthesis of 1,7-heptanediol is the reduction of a pimelate ester, such as dimethyl pimelate, using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol: Synthesis of 1,7-Heptanediol

-

Materials:

-

Dimethyl pimelate

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

15% Sodium hydroxide solution

-

-

Procedure:

-

To a 50-liter glass reactor, add 25 liters of anhydrous THF and begin stirring.

-

Cool the reactor to 5°C and slowly add 1500 g of LiAlH4.

-

Prepare a solution of 5000 g of dimethyl pimelate in 5000 ml of anhydrous THF and transfer it to a dropping funnel.

-

Once the reactor temperature is stable at 5°C, add the dimethyl pimelate solution dropwise, maintaining the temperature at 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction by taking samples to ensure all the starting material has been consumed.

-

Once the reaction is complete, cool the mixture back down to 5°C.

-

Carefully and sequentially add 1500 g of water, 1500 g of 15% sodium hydroxide solution, and another 1500 g of water dropwise to quench the reaction.

-

Filter the resulting mixture and concentrate the filtrate to obtain crude 1,7-heptanediol.

-

Purify the crude product by vacuum distillation.

-

Synthesis of this compound (1,7-heptanediol-bis-sulfamate)

The synthesis of this compound from 1,7-heptanediol involves the sulfamoylation of both hydroxyl groups. This can be achieved using sulfamoyl chloride in the presence of a base.

Experimental Protocol: Sulfamoylation of 1,7-Heptanediol

-

Materials:

-

1,7-Heptanediol

-

Sulfamoyl chloride (H2NSO2Cl)

-

Pyridine or other suitable base

-

Anhydrous dichloromethane (CH2Cl2) or other suitable solvent

-

-

Procedure:

-

Dissolve 1,7-heptanediol in anhydrous dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add at least two equivalents of sulfamoyl chloride to the solution.

-

Add a suitable base, such as pyridine, to the reaction mixture to neutralize the HCl generated during the reaction.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound product by recrystallization or column chromatography.

-

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of DNA interstrand cross-links. This activity is responsible for its cytotoxic effects on cancer cells.

DNA Alkylation and Cross-Linking

This compound, like busulfan, is a bifunctional alkylating agent. It reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. The presence of two reactive sulfamate groups allows this compound to form covalent bonds with two different guanine bases, either on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

dot

References

- 1. Measurement of DNA interstrand crosslinking in naked DNA using gel-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. National Cancer Institute (NCI) | National Institutes of Health (NIH) [nih.gov]

- 3. Characterization of DNA damage and cytotoxicity induced in two human colon carcinoma cell lines by cyclodisone - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepsulfam: A Technical Guide to a Novel Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepsulfam (NSC 329680), a 1,7-heptanediol-bis-sulfamate, is a synthetic alkylating agent structurally related to busulfan. Developed with the aim of improving upon the antitumor efficacy of its predecessor, this compound demonstrated broad preclinical antineoplastic activity. Its primary mechanism of action involves the induction of DNA damage, specifically through the formation of DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs), ultimately leading to cytotoxic effects in cancer cells. Preclinical studies revealed its superiority over busulfan in inducing these critical DNA lesions and in its cytotoxic potency against various cancer cell lines. Despite its promising preclinical profile, the clinical development of this compound was discontinued, with dose-limiting hematological toxicity being a significant challenge. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound functions as a bifunctional alkylating agent, a class of compounds that covalently attach alkyl groups to nucleophilic sites on biologically important molecules. Its primary target is DNA, where it induces cytotoxic lesions that interfere with essential cellular processes like replication and transcription.

DNA Alkylation and Cross-Linking

The key mechanistic feature of this compound is its ability to form covalent bonds with DNA bases. The principal site of monofunctional alkylation by this compound is the N7 position of guanine. Following this initial alkylation, the second reactive sulfamate ester group can react with a guanine on the complementary DNA strand, resulting in a highly cytotoxic DNA interstrand cross-link. This cross-linking prevents the separation of the DNA double helix, a critical step for both DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis.

Compared to its analog busulfan, this compound is a more potent inducer of DNA interstrand cross-links.[1][2] While both agents can form DNA-protein cross-links, the enhanced ability of this compound to generate interstrand cross-links is believed to be a primary contributor to its increased cytotoxicity.[1][2] The formation of these lesions is often delayed, with peak levels of interstrand cross-links observed approximately 12 hours after a 2-hour drug treatment in L1210 leukemia cells.[1]

Preclinical Data

This compound exhibited significant antitumor activity in a range of preclinical models, consistently demonstrating greater potency than busulfan.

In Vitro Cytotoxicity

This compound's cytotoxic effects have been evaluated against numerous human tumor cell lines. A key finding is its superior activity compared to busulfan at equimolar concentrations.

| Parameter | This compound | Busulfan | Cell System | Reference |

| Median IC50 | 0.93 µg/mL | 3.31 µg/mL | 37 Human Tumor Xenografts (in vitro clonogenic assay) | |

| Relative Sensitivity | ~7-fold more sensitive | - | L1210 Leukemia Cells | |

| Active Concentration (Colony Formation Inhibition) | 1.0 µg/mL (active in 22% of tumors) | 1.0 µg/mL (active in 3% of tumors) | 37 Human Tumor Xenografts |

Table 1: Comparative In Vitro Cytotoxicity of this compound and Busulfan.

In Vivo Efficacy and Toxicity

In vivo studies in tumor-bearing nude mice further supported the preclinical potential of this compound. It demonstrated superior antitumor activity in a large cell lung cancer xenograft and a gastric carcinoma model compared to busulfan. However, these studies also highlighted its potential for significant myelosuppression.

| Parameter | Value | Species | Reference |

| Approximate LD10 (single i.p. injection) | 150 mg/kg | Nude Mice |

Table 2: In Vivo Toxicity of this compound.

Clinical Data

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximally tolerated dose (MTD) of this compound in patients with refractory solid tumors.

Phase I Clinical Trial

| Parameter | Finding |

| Patient Population | 29 patients with refractory solid tumors |

| Dosing Regimen | Single intravenous dose every 21-35 days (30 to 360 mg/m²) |

| Dose-Limiting Toxicity | Prolonged thrombocytopenia and granulocytopenia (hematological toxicity) |

| Maximally Tolerated Dose (MTD) | 210 mg/m² (single dose every 35 days) |

| Non-hematological Toxicities | Grade 1 or 2 nausea, vomiting, and fatigue |

| Objective Tumor Responses | None observed in this study |

Table 3: Summary of Phase I Clinical Trial of this compound.

Pharmacokinetics

| Parameter | Value (mean ± SD) |

| Plasma Half-life | 15.9 ± 4.6 hours |

| Blood Half-life | 90 ± 13 hours |

Table 4: Pharmacokinetic Parameters of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cytotoxicity Assays

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.

Protocol Overview:

-

Cell Seeding: Plate a known number of single cells from a human tumor cell line (e.g., HL-60, K562, BE, HT-29) in appropriate culture dishes.

-

Drug Treatment: Expose the cells to a range of this compound concentrations (e.g., 0.1 to 10 µg/mL) for a defined period (e.g., 2 hours or continuous exposure).

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution like 10% buffered formalin and stain with a dye such as 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction of cells for each drug concentration relative to an untreated control. The IC50 value, the concentration of drug that inhibits colony formation by 50%, can then be determined.

DNA Damage Assays

This technique is used to quantify the extent of DNA interstrand cross-linking induced by this compound.

Protocol Overview:

-

Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine). Treat the cells with this compound.

-

Irradiation: Irradiate the cells with gamma rays to introduce a known number of single-strand breaks.

-

Lysis: Lyse the cells on a filter with a detergent-containing solution.

-

Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the molecular weight of the DNA. DNA with interstrand cross-links will elute more slowly.

-

Quantification: Measure the amount of radiolabeled DNA in the eluate and on the filter to determine the extent of cross-linking.

Conclusion

This compound is a potent alkylating agent that induces significant DNA damage, primarily through the formation of DNA interstrand cross-links. Its preclinical profile demonstrated superior cytotoxicity compared to busulfan across a variety of cancer models. However, its clinical development was halted due to dose-limiting hematological toxicities observed in a Phase I trial. The data and methodologies presented in this guide provide a comprehensive resource for researchers interested in the biology of alkylating agents and the mechanisms of DNA damage and repair. While this compound itself did not proceed to later-stage clinical use, the insights gained from its study contribute to the broader understanding of this class of chemotherapeutic agents and may inform the development of future anticancer drugs with improved therapeutic indices.

References

Hepsulfam's Impact on DNA Cross-linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepsulfam (NSC 329680), a sulfamic acid ester, is a bifunctional alkylating agent with demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the induction of DNA lesions, particularly interstrand and DNA-protein cross-links. This technical guide provides an in-depth analysis of this compound's effect on DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction

This compound was developed as an analog of the alkylating agent busulfan, with the aim of improving its therapeutic index.[1] Like other bifunctional alkylating agents, this compound's cytotoxicity is attributed to its ability to form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that disrupt essential cellular processes such as DNA replication and transcription.[2][3] This guide delves into the specifics of this compound-induced DNA cross-linking, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: DNA Cross-linking

This compound acts as an electrophile, reacting with nucleophilic centers in cellular macromolecules. Its primary target is DNA, where it alkylates the N7 position of guanine residues.[4] The bifunctional nature of this compound allows it to react with two different guanine bases, leading to the formation of DNA cross-links.

Types of DNA Cross-links

This compound has been shown to induce two main types of DNA cross-links:

-

DNA Interstrand Cross-links (ICLs): These are covalent linkages between the two complementary strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for replication and transcription.[2] this compound has been observed to form ICLs at 5'-GXC-3' sequences.

-

DNA-Protein Cross-links (DPCs): These involve the covalent linkage of a protein to a DNA strand. DPCs can also interfere with DNA metabolic processes and contribute to cytotoxicity.

Quantitative Analysis of this compound's Effects

The cytotoxic and DNA cross-linking efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings, comparing this compound to its analog, busulfan.

Table 1: In Vitro Cytotoxicity of this compound vs. Busulfan

| Cell Line | Drug | IC50 (µM) | Fold Difference (Busulfan/Hepsulfam) |

| Leukemia | |||

| HL-60 | This compound | 18 | 7.2 |

| Busulfan | 130 | ||

| K562 | This compound | 25 | 6.4 |

| Busulfan | 160 | ||

| L1210 | This compound | - | 7.0 |

| Busulfan | - | ||

| Colon Carcinoma | |||

| BE | This compound | 30 | 8.3 |

| Busulfan | 250 | ||

| HT-29 | This compound | 100 | 5.0 |

| Busulfan | 500 |

*IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data for HL-60, K562, BE, and HT-29 are from a 12-hour continuous exposure. The fold difference for L1210 is based on a 2-hour exposure.

Table 2: Quantitative Comparison of DNA Cross-linking by this compound and Busulfan in L1210 Cells

| DNA Lesion | Drug | Relative Level |

| DNA Interstrand Cross-links | This compound | Appreciable |

| Busulfan | Not Detected | |

| DNA-Protein Cross-links | This compound | +++ |

| Busulfan | ++ |

*This table provides a qualitative and semi-quantitative comparison based on alkaline elution assays. "+++" indicates a higher level of cross-linking compared to "++".

Cellular Response to this compound-Induced DNA Damage

The formation of DNA cross-links by this compound triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) pathway. This pathway is crucial for sensing DNA lesions, signaling their presence, and promoting either DNA repair or, if the damage is too severe, apoptosis.

DNA Damage Signaling Pathway

While the specific signaling cascade activated by this compound has not been fully elucidated, it is hypothesized to involve the canonical DDR pathway activated by other alkylating agents. This pathway is initiated by sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which recognize DNA lesions.

References

- 1. In vitro studies on the mechanism of action of this compound in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p14ARF activates a Tip60-dependent and p53-independent ATM/ATR/CHK pathway in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

Early-Stage Research on Hepsulfam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent that has demonstrated cytotoxic activity against various cancer cell lines. As a structural analog of the alkylating agent busulfan, this compound's mechanism of action and the potential for its derivatives in cancer therapy are of significant interest in early-stage drug discovery and development. This technical guide provides an in-depth overview of the core aspects of early-stage research on this compound derivatives, including their synthesis, mechanism of action, and the signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Data Presentation: Cytotoxicity of this compound and Related Sulfamate Derivatives

The following tables summarize the quantitative data on the cytotoxic activity of this compound and a representative sulfamate derivative, combretastatin A-4 sulfamate (16a), against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Compared to Busulfan

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Busulfan IC₅₀ (µM) | Fold Difference (Busulfan/Hepsulfam) |

| L1210 | Mouse Leukemia | ~7-fold more sensitive to this compound | - | 7[1][2] |

| HL-60 | Human Promyelocytic Leukemia | More cytotoxic | Less cytotoxic | Data not specified |

| K562 | Human Chronic Myelogenous Leukemia | More cytotoxic | Less cytotoxic | Data not specified |

| BE | Human Colon Carcinoma | More cytotoxic | Less cytotoxic | Data not specified |

| HT-29 | Human Colon Carcinoma | More cytotoxic | Less cytotoxic | Data not specified |

Table 2: In Vitro Antiproliferative Activity of Combretastatin A-4 Sulfamate Derivative (16a)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HTC-116 | Human Colon Carcinoma | 3.6 |

| HeLa | Human Cervical Carcinoma | 4.1 |

| HepG2 | Human Hepatocellular Carcinoma | 9.5 |

| MGC803 | Human Gastric Carcinoma | 5.2 |

| MKN45 | Human Gastric Carcinoma | 6.8 |

| MCF-7 | Human Breast Adenocarcinoma | 110 |

Experimental Protocols

General Synthesis of this compound Derivatives (Disulfamates of Diols)

This protocol describes a generalized method for the synthesis of this compound derivatives from a corresponding diol.

1. Preparation of Sulfamoyl Chloride:

-

Reaction: Chlorosulfonic acid is reacted with an appropriate amine (e.g., dialkylamine) in an inert solvent (e.g., dichloromethane) at low temperatures (typically 0°C).

-

Procedure: To a cooled solution of the amine in the solvent, chlorosulfonic acid is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting sulfamoyl chloride can be isolated by distillation or used directly in the next step.

2. Synthesis of the Disulfamate Ester:

-

Reaction: The diol is reacted with the prepared sulfamoyl chloride in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent.

-

Procedure: The diol is dissolved in the solvent, and the base is added. The sulfamoyl chloride (typically 2.2 equivalents) is then added dropwise to the cooled solution. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][4][5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

-

The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the compound are prepared in cell culture medium.

-

The medium from the cell plates is replaced with the medium containing different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

5. Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound derivatives.

Caption: Experimental workflow for this compound derivatives.

Mechanism of Action and Signaling Pathways

This compound and its derivatives are DNA alkylating agents. The primary mechanism of their cytotoxic action involves the formation of covalent bonds with DNA, leading to the generation of DNA interstrand cross-links. This type of DNA damage is particularly detrimental to cancer cells as it blocks DNA replication and transcription, ultimately triggering cell death.

The cellular response to the DNA damage induced by this compound derivatives is orchestrated by the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for maintaining genomic integrity.

Key Signaling Events:

-

DNA Damage Recognition and Sensor Activation: The DNA interstrand cross-links created by this compound derivatives are recognized by sensor proteins of the DDR pathway. This leads to the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

-

p53 Activation: Activated ATM and ATR phosphorylate a key tumor suppressor protein, p53. This phosphorylation stabilizes p53 and enhances its transcriptional activity.

-

Induction of Cell Cycle Arrest and Apoptosis: Activated p53 orchestrates the cellular outcome by transcriptionally upregulating genes involved in:

-

Cell Cycle Arrest: Proteins such as p21 are induced, leading to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints. This provides the cell with time to repair the DNA damage.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, p53 promotes the expression of pro-apoptotic proteins, such as Bax. This initiates the intrinsic apoptotic pathway.

-

-

Caspase Activation: The apoptotic signaling cascade culminates in the activation of a family of proteases called caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.

References

- 1. Phosphorylation of Thr18 and Ser20 of p53 in Ad-p53 – induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

Hepsulfam's Potential in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepsulfam (NSC 329680), a 1,7-heptanediol disulfamate, is an antineoplastic agent that has demonstrated a broad spectrum of preclinical activity against various malignancies. As a bifunctional alkylating agent, its primary mechanism of action involves the formation of covalent bonds with DNA, leading to interstrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the preclinical data supporting this compound's potential in solid tumor models, detailing its in vitro cytotoxicity, in vivo efficacy, and the molecular pathways it perturbs.

In Vitro Cytotoxicity

This compound has shown significant cytotoxic effects against a range of human solid tumor cell lines in preclinical studies. Its potency is notably greater than that of the structurally related and clinically used alkylating agent, Busulfan.

Quantitative Summary of In Vitro Activity

A key measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. In a comprehensive study evaluating 37 different human tumor histologies in a clonogenic assay, this compound exhibited a median IC50 of 0.93 µg/mL, demonstrating its potent anti-proliferative effects across a wide array of cancer types.[1] In comparison, the median IC50 for Busulfan in the same study was 3.31 µg/mL, indicating that this compound is significantly more potent.[1]

Further studies have highlighted this compound's superior cytotoxicity in specific solid tumor cell lines. For instance, in human colon carcinoma cell lines BE and HT-29, this compound was found to be more cytotoxic than Busulfan.[2] This enhanced activity is attributed to its greater ability to induce DNA interstrand cross-links.[2]

| Parameter | This compound | Busulfan | Reference |

| Median IC50 (37 tumor histologies) | 0.93 µg/mL | 3.31 µg/mL | [1] |

| Activity at 1.0 µg/mL (Clonogenic Assay) | Active in 8 of 37 tumor lines (22%) | Active in 1 of 37 tumor lines (3%) | |

| Cytotoxicity in Colon Carcinoma Cell Lines (BE, HT-29) | More cytotoxic | Less cytotoxic |

In Vivo Efficacy in Solid Tumor Xenograft Models

The antitumor activity of this compound has been further validated in in vivo studies using human tumor xenograft models in immunocompromised mice. These studies provide crucial insights into the drug's therapeutic potential in a more complex biological system.

Summary of In Vivo Antitumor Activity

This compound has demonstrated superior in vivo activity compared to Busulfan in models of slowly growing solid malignancies. Specifically, significant antitumor effects were observed in a large cell lung cancer xenograft and a gastric carcinoma model. The approximate LD10 (lethal dose for 10% of the population) for a single intraperitoneal injection in nude mice was determined to be 150 mg/kg for both this compound and Busulfan.

| Tumor Model | This compound Efficacy | Busulfan Efficacy | Reference |

| Large Cell Lung Cancer Xenograft | Superior Activity | Less Active | |

| Gastric Carcinoma Xenograft | Superior Activity | Less Active |

Mechanism of Action: DNA Damage Response

As a bifunctional alkylating agent, this compound exerts its cytotoxic effects primarily through the induction of DNA damage, specifically by forming interstrand cross-links (ICLs). These lesions are particularly detrimental to cancer cells as they physically block the separation of DNA strands, thereby halting critical cellular processes like replication and transcription.

The formation of ICLs triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways senses the DNA lesion, signals its presence, and mediates a cellular response that can range from cell cycle arrest to allow for DNA repair, to the initiation of apoptosis if the damage is too severe to be repaired.

Key pathways involved in the repair of ICLs include components of Nucleotide Excision Repair (NER), Fanconi Anemia (FA) repair, and Homologous Recombination (HR). The inability of cancer cells, which often have defects in these repair pathways, to efficiently resolve this compound-induced ICLs contributes to the selective killing of malignant cells.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of this compound.

In Vitro Clonogenic Assay

The clonogenic assay is a gold-standard method to determine the in vitro cytotoxicity of a compound by assessing the ability of single cells to proliferate and form colonies.

Protocol Overview:

-

Cell Culture: Human solid tumor cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.

-

Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).

-

Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

-

Colony Staining and Counting: Colonies are fixed with a solution such as methanol and stained with crystal violet. Colonies containing at least 50 cells are then counted.

-

Data Analysis: The surviving fraction of cells for each treatment group is calculated relative to the untreated control, and IC50 values are determined.

In Vivo Human Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of this compound in a living organism.

Protocol Overview:

-

Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of human solid tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or tumor growth delay. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histological examination or biomarker assessment.

References

The Cellular Fate of Hepsulfam: An In-Depth Examination of Uptake and Metabolism

Researchers, scientists, and drug development professionals require a comprehensive understanding of a compound's journey into and through the cell. This technical guide provides a detailed overview of the current knowledge surrounding the cellular uptake and metabolism of Hepsulfam, a sulfamic acid ester with antineoplastic properties.

While this compound has been a subject of preclinical and clinical investigation, detailed public information regarding its specific cellular uptake mechanisms and metabolic pathways remains limited. This document synthesizes the available data to offer a foundational understanding for further research and development.

Pharmacokinetic Profile of this compound

A phase I clinical trial provides the most substantive quantitative data regarding this compound's behavior in a biological system. The trial, involving patients with refractory solid tumors, established key pharmacokinetic parameters following intravenous administration.

| Parameter | Value | Species | Reference |

| Plasma Half-life | 15.9 +/- 4.6 hours | Human | [1] |

| Blood Half-life | 90 +/- 13 hours | Human | [1] |

| Maximally Tolerated Dose | 210 mg/m² (single dose every 35 days) | Human | [1] |

Table 1: Human Pharmacokinetic Parameters of this compound. Data from a Phase I clinical trial summarizing the half-life in plasma and whole blood, alongside the determined maximally tolerated dose.

The significant difference between the plasma and blood half-life suggests potential sequestration or binding of this compound to blood components.

Cellular Uptake: Postulated Mechanisms

Workflow for Investigating Cellular Uptake

To elucidate the specific uptake mechanisms of this compound, a series of experiments would be required. The following workflow outlines a standard approach.

Caption: Experimental workflow for determining the cellular uptake mechanisms of this compound.

Metabolism of this compound: A Putative Pathway

Detailed metabolic pathways for this compound have not been explicitly described in publicly available literature. As a bis-sulfamate acid ester, it is plausible that its metabolism involves enzymatic hydrolysis. The primary site of drug metabolism is the liver, where cytochrome P450 enzymes play a crucial role.

A proposed logical pathway for this compound metabolism would involve its conversion into metabolites that can be more readily excreted.

Caption: A postulated metabolic pathway for this compound.

Experimental Protocols

To drive further research, detailed methodologies for key experimental assays are crucial.

Protocol 1: Quantification of this compound in Plasma by Gas Chromatography

As referenced in the phase I clinical trial, plasma levels of this compound were quantified by gas chromatography (GC). While the specific protocol for this compound was not detailed, a general methodology can be outlined.

-

Sample Preparation:

-

Collect whole blood samples from subjects at specified time points post-administration.

-

Centrifuge the blood to separate plasma.

-

Perform a liquid-liquid extraction of the plasma with a suitable organic solvent (e.g., ethyl acetate) to isolate this compound.

-

Evaporate the organic solvent and reconstitute the residue in a small volume of a compatible solvent.

-

-

Gas Chromatography Analysis:

-

Inject the prepared sample into a gas chromatograph equipped with an appropriate column (e.g., a capillary column suitable for separating sulfamate compounds).

-

Use a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), for detection and quantification.

-

Develop a standard curve using known concentrations of this compound to quantify the drug in the plasma samples.

-

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

To investigate the metabolic fate of this compound, an in vitro study using human liver microsomes is a standard approach.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the metabolic reaction by adding this compound at various concentrations.

-

Incubate for a specified period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system to identify and quantify the parent drug (this compound) and any potential metabolites.

-

-

Data Analysis:

-

Calculate the rate of this compound depletion to determine its metabolic stability.

-

Characterize the chemical structures of the detected metabolites.

-

Future Directions

The information presented in this guide highlights the need for further dedicated research to fully elucidate the cellular uptake and metabolic pathways of this compound. Such studies are critical for optimizing its therapeutic efficacy, understanding potential drug-drug interactions, and developing strategies to overcome drug resistance. Future investigations should focus on identifying the specific transporters involved in its cellular entry and the key enzymes responsible for its metabolic clearance.

References

Investigating the Genotoxicity of Hepsulfam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepsulfam (1,7-heptanediol disulfamate) is an antineoplastic agent belonging to the class of alkylating agents. Its structural similarity to busulfan, another alkylating agent, has prompted investigations into its mechanism of action and genotoxic potential. This technical guide provides an in-depth overview of the genotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated cellular signaling pathways. Understanding the genotoxic profile of this compound is critical for its continued development and clinical application, offering insights into its efficacy and potential for adverse effects.

This compound exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of various DNA lesions. The primary site of monofunctional alkylation by this compound is the N7 position of guanine.[1] More significantly, as a bifunctional alkylating agent, this compound is capable of forming both DNA-protein cross-links and DNA interstrand cross-links (ICLs).[2][3] The formation of ICLs is a particularly cytotoxic lesion as it physically prevents the separation of DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription. It is this ability to induce a higher level of DNA interstrand cross-links compared to busulfan that is thought to contribute to this compound's greater cytotoxic potency.[2][3]

Data Presentation

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |

| L1210 (mouse leukemia) | Colony-Forming Ability | ~50 | 2 hours | |

| HL-60 (human leukemia) | Not Specified | Not Specified | Not Specified | |

| K562 (human leukemia) | Not Specified | Not Specified | Not Specified | |

| BE (human colon carcinoma) | Not Specified | Not Specified | Not Specified | |

| HT-29 (human colon carcinoma) | Not Specified | Not Specified | Not Specified |

This compound-Induced DNA Damage

The primary mechanism of this compound-induced genotoxicity is the formation of DNA cross-links. The extent of this damage has been quantified in several studies.

| Cell Line | Damage Type | Assay | Concentration (µM) | Quantitative Measure (DNA Cross-Link Index in Gy equivalents) | Time Point | Reference |

| L1210 | Interstrand Cross-links | Alkaline Elution | 125 | ~10 | 12 hours post-treatment | |

| L1210 | Interstrand Cross-links | Alkaline Elution | 250 | ~25 | 12 hours post-treatment | |

| L1210 | Interstrand Cross-links | Alkaline Elution | 500 | ~45 | 12 hours post-treatment | |

| L1210 | Interstrand Cross-links | Alkaline Elution | 750 | ~60 | 12 hours post-treatment | |

| L1210 | DNA-Protein Cross-links | Alkaline Elution | 125 | ~5 | 6 hours post-treatment | |

| L1210 | DNA-Protein Cross-links | Alkaline Elution | 250 | ~10 | 6 hours post-treatment | |

| L1210 | DNA-Protein Cross-links | Alkaline Elution | 500 | ~20 | 6 hours post-treatment | |

| L1210 | DNA-Protein Cross-links | Alkaline Elution | 750 | ~30 | 6 hours post-treatment |

Experimental Protocols

Assessment of DNA Interstrand Cross-links by Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links. The protocol for assessing this compound-induced DNA interstrand cross-links is as follows:

-

Cell Culture and Treatment: L1210 cells are cultured in an appropriate medium. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are harvested and carefully layered onto a filter. A lysis solution is then passed through the filter to lyse the cells and release the DNA.

-

DNA Elution: An alkaline elution buffer is pumped through the filter at a constant rate. The rate at which DNA elutes from the filter is dependent on the extent of DNA fragmentation. Intact, cross-linked DNA will elute more slowly.

-

Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often using a fluorescent DNA-binding dye. The DNA cross-link index is then calculated relative to a control treated with a known amount of radiation to induce a quantifiable level of strand breaks.

Colony-Forming Unit (CFU) Assay

The CFU assay is used to determine the effect of a substance on the proliferative capacity of cells.

-

Cell Preparation and Treatment: A single-cell suspension of the desired cell line (e.g., L1210) is prepared. The cells are then treated with various concentrations of this compound for a defined period.

-

Plating in Semi-Solid Medium: After treatment, the cells are washed and resuspended in a semi-solid medium (e.g., methylcellulose-based medium) that supports colony formation. The cells are then plated in petri dishes.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number of colonies in the treated groups is compared to the untreated control to determine the percentage of surviving, colony-forming cells.

Mandatory Visualization

This compound's Mechanism of Genotoxicity

References

- 1. This compound induced DNA adducts and its excision repair by bacterial and mammalian 3-methyladenine DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of toxicity of this compound in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and Use of Hepsulfam in Cell Culture

Introduction

Hepsulfam (NSC 329680) is an antineoplastic agent with demonstrated activity against various cancer cell lines.[1][2] As a DNA alkylating agent, it induces DNA interstrand cross-links, leading to cytotoxicity in rapidly dividing cells.[2] Proper preparation of this compound for in vitro studies is critical to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and its application in cell culture experiments.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative information for this compound.

| Parameter | Value | Source |

| Median IC50 (Leukemia Panel) | 0.91 µg/mL | [1] |

| Active Concentration (Clonogenic Assay) | 1.0 µg/mL | [1] |

| Stock Solution Storage (-80°C) | 6 months | |

| Stock Solution Storage (-20°C) | 1 month | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free polypropylene conical tubes (15 mL and 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 274.34 g/mol .

-

Pre-weighing and Calculations:

-

In a sterile microcentrifuge tube, accurately weigh out 2.74 mg of this compound powder using a calibrated analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = ((0.00274 g / 274.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 1000 µL

-

-

-

Dissolution:

-

Under a sterile biosafety cabinet, add 1000 µL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

-

Sterilization and Aliquoting:

-

Filter-sterilize the 10 mM this compound stock solution through a 0.22 µm syringe filter into a sterile polypropylene conical tube. This step is optional but recommended for long-term storage and use in sensitive cell lines.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

-

Storage:

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Protocol for Preparing Working Solutions and Treating Cells

-

Preparation of Working Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

It is recommended to perform serial dilutions to achieve lower concentrations accurately.

-

Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

Aspirate the existing media from the cultured cells.

-

Add the appropriate volume of the this compound working solution to the cell culture plates.

-

Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

-

Incubate the cells for the desired exposure time at 37°C in a humidified incubator with 5% CO2.

-

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for this compound solution preparation and cell treatment.

Simplified Signaling Pathway of this compound's Mechanism of Action

Caption: this compound's mechanism of action via DNA alkylation and cross-linking.

References

Application Notes and Protocols for Hepsulfam Administration in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepsulfam (NSC 329680) is a sulfamic acid ester and an antineoplastic agent with a mechanism of action centered on DNA alkylation.[1] Preclinical studies have demonstrated its cytotoxic activity against a range of human tumor cell lines and in vivo efficacy in murine xenograft models, showing broader activity than the related compound busulfan.[1][2] this compound functions by inducing DNA interstrand cross-links, primarily at the N7 position of guanine, which triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for the administration of this compound in murine xenograft models based on available preclinical data and established methodologies for similar compounds.

Data Presentation

In Vitro Cytotoxicity of this compound

The in vitro efficacy of this compound has been evaluated against a panel of 37 human tumor cell lines. The median IC50 value was found to be significantly lower than that of busulfan, indicating greater potency.

| Compound | Median IC50 (µg/mL) |

| This compound | 0.93 |

| Busulfan | 3.31 |

Data from a study evaluating 37 different human tumor cell lines.

In Vivo Toxicity Data

Preclinical toxicology studies in tumor-bearing nude mice have established the approximate lethal dose 10 (LD10) for a single bolus injection.

| Compound | Approximate LD10 (mg/kg) | Route of Administration |

| This compound | 150 | Intraperitoneal (i.p.) |

| Busulfan | 150 | Intraperitoneal (i.p.) |

Data from studies in tumor-bearing nude mice.

Experimental Protocols

Murine Xenograft Model Development

This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., large cell lung cancer or gastric carcinoma cell lines, where this compound has shown superior activity)

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (or similar)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected human cancer cell line in its recommended complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Cell Pellet Collection: Centrifuge the cell suspension to pellet the cells. Wash the pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.

-

Cell Implantation: Anesthetize the mouse. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Initiate treatment when tumors reach a volume of approximately 100-200 mm³.

This compound Administration Protocol

The following protocol is a representative method for this compound administration based on available preclinical data and general practices for similar DNA alkylating agents.

Materials:

-

This compound (NSC 329680)

-

Vehicle for solubilization (e.g., sterile saline, or a formulation containing DMSO and/or Cremophor EL, followed by dilution in sterile saline or PBS)

-

Syringes and needles appropriate for the route of administration

-

Tumor-bearing mice

Procedure:

-

This compound Formulation: Prepare the this compound solution for injection. Due to the lack of specific published vehicle information for this compound, it is recommended to perform small-scale solubility tests. A common approach for similar compounds is to dissolve the agent in a small amount of DMSO and then dilute it with sterile saline or PBS to the final concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.

-

Dosing: Based on the LD10 of 150 mg/kg for a single injection, a starting dose-range finding study is recommended. Doses could range from 50 mg/kg to 125 mg/kg for a single dose study. For a multi-dosing schedule, lower doses would be necessary.

-

Administration:

-

Route: Intraperitoneal (i.p.) injection is a documented route of administration for this compound in murine models.

-

Schedule:

-

Single Bolus: Administer a single dose of this compound on day 1 of the treatment phase.

-

Intermittent Dosing: Based on the clinical trial data of a 21-35 day cycle, an intermittent schedule in mice could be explored, for example, once weekly or twice weekly at a lower, well-tolerated dose.

-

-

-

Monitoring:

-

Tumor Growth: Continue to measure tumor volume 2-3 times per week.

-

Animal Health: Monitor the body weight of the mice and observe for any signs of toxicity. A body weight loss of more than 15-20% is often a humane endpoint.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated control group.

-

Signaling Pathways and Visualizations

This compound's cytotoxic effect stems from its ability to form DNA interstrand cross-links (ICLs). The repair of these lesions is primarily mediated by the Fanconi Anemia (FA) pathway, a complex DNA damage response mechanism.

Caption: this compound-induced DNA Damage Response Pathway.

The diagram above illustrates the mechanism of action of this compound. The drug causes interstrand cross-links in the DNA. This damage is recognized by the Fanconi Anemia (FA) core complex, which then monoubiquitinates the FANCI-FANCD2 dimer. This ubiquitination is a critical step for the recruitment of downstream DNA repair proteins, such as those involved in homologous recombination. If the DNA damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards apoptosis.

References

- 1. Comparison of the mechanism of action of busulfan with this compound, a new antileukemic agent, in the L1210 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical activity of this compound and busulfan in solid human tumor xenografts and human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Hepsulfam in Human Plasma by UPLC-MS/MS

Abstract

This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Hepsulfam in human plasma. This compound is a cytotoxic alkylating agent used in cancer therapy. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosing and minimize toxicity. This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The method was developed based on established principles for the analysis of similar compounds, such as busulfan and other sulfamate-containing drugs, and is presented with a comprehensive protocol and validation guidelines.

Introduction

This compound (1,7-heptanediol bis(sulfamate)) is an alkylating agent with antineoplastic activity. Like other drugs in its class, this compound exhibits significant inter-individual pharmacokinetic variability. Therefore, a reliable method for its quantification in plasma is essential for clinical and research applications. While gas chromatography methods have been previously described for this compound, UPLC-MS/MS offers superior sensitivity, specificity, and throughput. This application note provides a detailed protocol for a UPLC-MS/MS method suitable for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d8 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d8 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of this compound.

Table 1: UPLC and Mass Spectrometer Parameters

| Parameter | Value |

| UPLC System | |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| This compound | Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically] |

| This compound-d8 (IS) | Precursor Ion (m/z) -> Product Ion (m/z) [To be determined empirically] |

| Dwell Time | 150 ms |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Note: The exact MRM transitions for this compound and its deuterated internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1][2] Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |

| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |

| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).[3] |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. |

| Recovery | The extraction efficiency of the analyte from the biological matrix. |

| Stability | Analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |

Data Presentation

Quantitative data from a hypothetical validation study are presented below for illustrative purposes.

Table 3: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 25 | 0.305 |

| 100 | 1.22 |

| 500 | 6.10 |

| 1000 | 12.21 |

| Linearity (r²) | 0.9995 |

Table 4: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | 8.5 | -5.2 | 11.2 | -3.8 |

| Low QC | 3 | 6.2 | 2.1 | 7.8 | 4.5 |

| Mid QC | 400 | 4.5 | -1.5 | 5.1 | -0.9 |